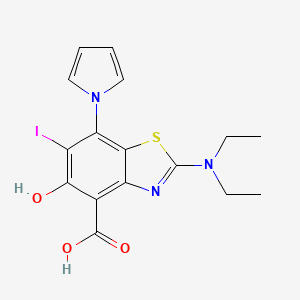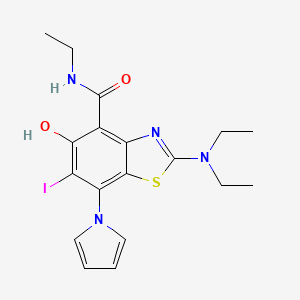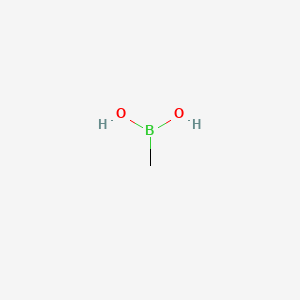
Agonista de FAA1-1
Descripción general
Descripción
FAA1 agonist-1 is a compound known for its role in activating fatty acids. It is particularly significant in the context of autophagy, a cellular process that degrades and recycles cellular components. FAA1 agonist-1 is recruited to specific vesicles within cells, where it binds to negatively charged membranes, facilitating the activation of fatty acids .
Aplicaciones Científicas De Investigación
FAA1 agonist-1 has a wide range of scientific research applications:
Chemistry: It is used to study the activation of fatty acids and their role in cellular processes.
Biology: FAA1 agonist-1 is significant in understanding autophagy and its implications in cellular stress responses.
Medicine: The compound is being explored for its potential therapeutic applications in diseases associated with defects in autophagy, such as neurodegenerative disorders.
Mecanismo De Acción
FAA1 agonist-1 exerts its effects by binding to negatively charged membranes within cells. This binding facilitates the activation of fatty acids, which are then used in the formation and expansion of autophagosomes. The molecular targets involved include phosphoinositides such as phosphatidylinositol 3-phosphate and phosphatidylinositol 4-phosphate. The pathway involves a positive feedback loop that couples the nucleation and expansion of phagophores to lipid synthesis .
Análisis Bioquímico
Biochemical Properties
FAA1 agonist-1 interacts with various enzymes, proteins, and other biomolecules. It is an enzyme that activates fatty acids . The activation of these compounds is crucial for their metabolic utilization . FAA1 agonist-1 has a preference for C12:0-C16:0 chain lengths .
Cellular Effects
FAA1 agonist-1 has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . FAA1 agonist-1 is recruited to Atg9 vesicles by directly binding to negatively charged membranes with a preference for phosphoinositides such as PI3P and PI4P . This recruitment is key for its efficient catalysis and promotes phagophore expansion .
Molecular Mechanism
FAA1 agonist-1 exerts its effects at the molecular level through various mechanisms. It binds directly to negatively charged membranes, which is required for its recruitment to phagophores . This interaction with the membrane is essential for its efficient catalysis . FAA1 agonist-1 activates fatty acids, which are key participants in lipid biosynthesis, energy production by beta-oxidation, protein acylation, fatty acid import, and fatty-acid-mediated regulation of transcription .
Temporal Effects in Laboratory Settings
Over time, FAA1 agonist-1 shows changes in its effects in laboratory settings. It has been shown to stimulate insulin secretion in INS-1 cells in a glucose-dependent manner and exhibits high antihyperglycemic effects .
Dosage Effects in Animal Models
The effects of FAA1 agonist-1 vary with different dosages in animal models. A novel GPR40/FFA1 agonist, CPL207280, has shown safety and effects on glucose homeostasis both in vitro and in vivo in different diabetic animal models .
Metabolic Pathways
FAA1 agonist-1 is involved in various metabolic pathways. It activates fatty acids, producing activated intermediates, acyl-CoAs, that are key participants in lipid biosynthesis, energy production by beta-oxidation, protein acylation, fatty acid import, and fatty-acid-mediated regulation of transcription .
Transport and Distribution
FAA1 agonist-1 is transported and distributed within cells and tissues. It localizes to lipid particles and the plasma membrane . It is recruited to Atg9 vesicles by directly binding to negatively charged membranes .
Subcellular Localization
FAA1 agonist-1 localizes to lipid particles and the plasma membrane . It is also found in the endoplasmic reticulum and mitochondrion in high-throughput studies . Its localization is key for its efficient catalysis and promotes phagophore expansion .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of FAA1 agonist-1 involves several steps, including the activation of fatty acids. The compound is synthesized through a series of chemical reactions that involve the binding of fatty acids to specific enzymes. The reaction conditions typically include the presence of negatively charged membranes and phosphoinositides such as phosphatidylinositol 3-phosphate and phosphatidylinositol 4-phosphate .
Industrial Production Methods: Industrial production of FAA1 agonist-1 follows similar synthetic routes but on a larger scale. The process involves the use of bioreactors to facilitate the binding of fatty acids to the enzyme FAA1. The production is optimized to ensure high yield and purity of the compound .
Análisis De Reacciones Químicas
Types of Reactions: FAA1 agonist-1 primarily undergoes activation reactions where it binds to fatty acids. These reactions are crucial for the formation and expansion of autophagosomes, which are double-membrane vesicles involved in autophagy .
Common Reagents and Conditions: The common reagents used in these reactions include fatty acids, phosphoinositides, and negatively charged membranes. The conditions typically involve a cellular environment that supports the binding of FAA1 agonist-1 to these membranes .
Major Products Formed: The major products formed from these reactions are activated fatty acids, which are essential for the biogenesis of autophagosomes. These activated fatty acids play a critical role in cellular processes such as lipid synthesis and membrane expansion .
Comparación Con Compuestos Similares
FAA1 agonist-1 is unique in its ability to activate fatty acids and facilitate autophagy. Similar compounds include:
FAA4: Another acyl-CoA synthetase with similar specificities and biological roles.
GPR40 agonist 4: Known for its role in reducing plasma glucose levels and enhancing insulin secretion.
Compared to these compounds, FAA1 agonist-1 is particularly significant for its role in autophagy and its potential therapeutic applications in diseases associated with defects in this process .
Propiedades
IUPAC Name |
2-[4-[[3-(2-chlorophenyl)phenyl]methoxy]phenyl]sulfonylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClO5S/c22-20-7-2-1-6-19(20)16-5-3-4-15(12-16)13-27-17-8-10-18(11-9-17)28(25,26)14-21(23)24/h1-12H,13-14H2,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEFZZALZTNOYEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=CC(=C2)COC3=CC=C(C=C3)S(=O)(=O)CC(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



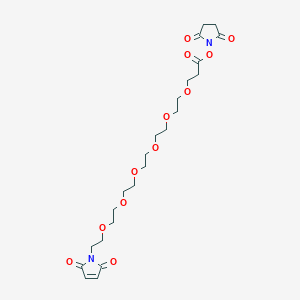




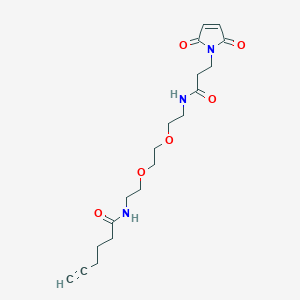
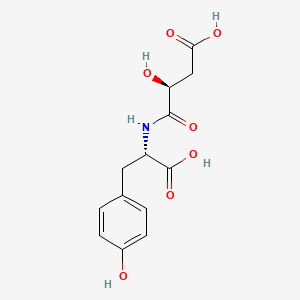
![N-(2-(Benzo[c][1,2,5]oxadiazole-4-sulfonamido)ethyl)-3-(1H-indol-3-yl)propanamide](/img/structure/B608858.png)
![4-methyl-1-[(2-piperidin-1-yl-1,3-thiazol-4-yl)methyl]-N-(4-pyridin-3-ylphenyl)pyrrole-2-carboxamide](/img/structure/B608864.png)

